molecular formula C14H14N2O6S B8738525 2-Methoxy-N-(4-methoxy-phenyl)-4-nitro-benzenesulfonamide

2-Methoxy-N-(4-methoxy-phenyl)-4-nitro-benzenesulfonamide

Cat. No. B8738525
M. Wt: 338.34 g/mol
InChI Key: HCHNWHXHCRNESO-UHFFFAOYSA-N
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Patent
US08673910B2

Procedure details

4-Amino-N-o-tolyl-benzenesulfonamide (12a) (RK1-1-24) I To a solution of 4-Nitro-N-o-tolyl-benzenesulfonamide (11a) in 4.0 mL of a 1:1 MeOH/THF mixture, was added nickel chloride hexahydrate (163 mg, 0.68 mmol) at 0° C. under constant stirring. Sodium borohydrate (52 mg, 1.37 mmol) was added portion wise and the progress of the reaction monitored by TLC (60% hexanes/40% ethylacetate). The solvent was removed in vacuo and the remaining black solid was re-suspended in EtOAc and filtered using a pad of celite and washed with EtOAc until the filtrate, when visualized under UV light, showed no product. The solvent was removed under vacuum affording the title compound as an off-white solid (0.045 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J=8.8 Hz, 2H), 7.24 (d, J=8.0 Hz, 1H), 7.05 (td, J=2.0, 2.4, 2.4 Hz, 1H), 7.01-6.95 (m, 2H), 6.50 (d, J=8.8 Hz, 2H), 6.35 (br s, 1H), 4.05 (br s, 2H), 1.95 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
4 mL
Type
reactant
Reaction Step One
Name
nickel chloride hexahydrate
Quantity
163 mg
Type
catalyst
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
NC1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1.[N+:19]([C:22]1[CH:27]=[CH:26][C:25]([S:28]([NH:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2C)(=[O:30])=[O:29])=[CH:24][CH:23]=1)([O-:21])=[O:20].[B-].[Na+].[CH3:41][OH:42].C1[CH2:47][O:46]CC1>O.O.O.O.O.O.[Ni](Cl)Cl>[CH3:41][O:42][C:26]1[CH:27]=[C:22]([N+:19]([O-:21])=[O:20])[CH:23]=[CH:24][C:25]=1[S:28]([NH:31][C:32]1[CH:37]=[CH:36][C:35]([O:46][CH3:47])=[CH:34][CH:33]=1)(=[O:30])=[O:29] |f:2.3,4.5,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Name
MeOH THF
Quantity
4 mL
Type
reactant
Smiles
CO.C1CCOC1
Name
nickel chloride hexahydrate
Quantity
163 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Two
Name
Quantity
52 mg
Type
reactant
Smiles
[B-].[Na+]
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOAc until the filtrate, when
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.045 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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